5-Bromo-4-(trifluoromethyl)pyrimidine
Overview
Description
5-Bromo-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5H2BrF3N2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine and trifluoromethyl groups at positions 5 and 4, respectively, imparts unique chemical properties to this compound. Pyrimidine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their diverse biological activities and chemical reactivity .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .
Mode of Action
It is known that the trifluoromethyl group in a molecule can lower the pka of the cyclic carbamate, which can lead to key hydrogen bonding interactions with proteins .
Biochemical Pathways
It is known that the suzuki–miyaura (sm) coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, can be used with organoboron reagents . This suggests that 5-Bromo-4-(trifluoromethyl)pyrimidine could potentially be involved in similar reactions.
Result of Action
It is known that the trifluoromethyl group in a molecule can enhance the potency of drugs toward certain enzymes .
Action Environment
It is known that the storage temperature for this compound should be sealed in dry conditions at 2-8°c .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the pyrimidine derivative and the biomolecules it interacts with.
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(trifluoromethyl)pyrimidine typically involves the introduction of bromine and trifluoromethyl groups into the pyrimidine ring. One common method is the halogenation of 4-(trifluoromethyl)pyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product. Additionally, safety measures are implemented to handle the hazardous nature of bromine and other reagents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used in substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, along with base reagents like potassium carbonate or sodium hydroxide, are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyrimidine derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
5-Bromo-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Materials Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and liquid crystals, which have applications in electronic devices.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyrimidine: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-2-(trifluoromethyl)pyridine: Contains a pyridine ring instead of pyrimidine, leading to variations in chemical properties and applications.
5-Bromo-4-(trifluoromethyl)quinoline: Features a quinoline ring, which affects its electronic structure and reactivity.
Uniqueness
5-Bromo-4-(trifluoromethyl)pyrimidine is unique due to the combined presence of bromine and trifluoromethyl groups on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-4-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2/c6-3-1-10-2-11-4(3)5(7,8)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBMNXRFVINPTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457278 | |
Record name | 5-bromo-4-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
785777-88-0 | |
Record name | 5-bromo-4-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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